Ethyl6-(2-aminopropoxy)pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-(2-aminopropoxy)pyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an ethyl ester group at the 2-position of the pyridine ring and a 2-aminopropoxy substituent at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-(2-aminopropoxy)pyridine-2-carboxylate typically involves the reaction of ethyl 6-hydroxypyridine-2-carboxylate with 2-aminopropanol under suitable reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of ethyl 6-(2-aminopropoxy)pyridine-2-carboxylate may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.
Types of Reactions:
Oxidation: Ethyl 6-(2-aminopropoxy)pyridine-2-carboxylate can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides or imines.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents such as alkoxides, amines, and halides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or imines, while reduction may produce various reduced derivatives.
Scientific Research Applications
Ethyl 6-(2-aminopropoxy)pyridine-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
Ethyl 6-(2-aminopropoxy)pyridine-2-carboxylate can be compared with other pyridine derivatives such as ethyl 6-methylpyridine-2-carboxylate and ethyl 6-hydroxypyridine-2-carboxylate. While these compounds share a common pyridine core, the presence of different substituents at the 6-position imparts unique chemical and biological properties. Ethyl 6-(2-aminopropoxy)pyridine-2-carboxylate is unique due to its 2-aminopropoxy group, which can participate in various chemical reactions and interactions, making it a versatile compound for research and industrial applications.
Comparison with Similar Compounds
- Ethyl 6-methylpyridine-2-carboxylate
- Ethyl 6-hydroxypyridine-2-carboxylate
- Ethyl 6-chloropyridine-2-carboxylate
Properties
Molecular Formula |
C11H16N2O3 |
---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
ethyl 6-(2-aminopropoxy)pyridine-2-carboxylate |
InChI |
InChI=1S/C11H16N2O3/c1-3-15-11(14)9-5-4-6-10(13-9)16-7-8(2)12/h4-6,8H,3,7,12H2,1-2H3 |
InChI Key |
KACBYNXRYRKEIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=CC=C1)OCC(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.